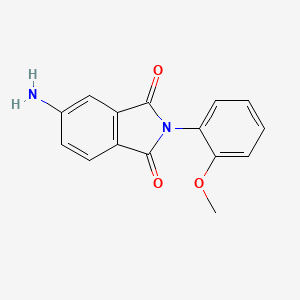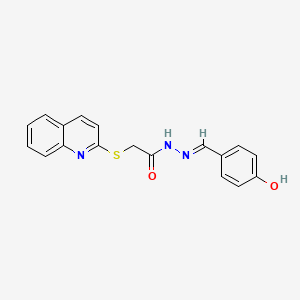![molecular formula C25H17ClN2O3 B11560096 1-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}naphthalen-2-yl 4-chlorobenzoate](/img/structure/B11560096.png)
1-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}naphthalen-2-yl 4-chlorobenzoate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}naphthalen-2-yl 4-chlorobenzoate is a complex organic compound that features a naphthalene ring, a hydrazone linkage, and a chlorobenzoate ester
準備方法
The synthesis of 1-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}naphthalen-2-yl 4-chlorobenzoate typically involves a multi-step process. One common synthetic route includes the following steps:
Formation of the hydrazone linkage: This step involves the reaction of 2-naphthaldehyde with phenylhydrazine in the presence of an acid catalyst to form the hydrazone intermediate.
Esterification: The hydrazone intermediate is then reacted with 4-chlorobenzoic acid in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) to form the final ester product.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of continuous flow reactors to enhance reaction efficiency.
化学反応の分析
1-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}naphthalen-2-yl 4-chlorobenzoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of corresponding oxidized products.
Reduction: Reduction reactions can be carried out using agents like sodium borohydride or lithium aluminum hydride, resulting in the reduction of the hydrazone linkage.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorobenzoate moiety, using nucleophiles such as amines or thiols.
科学的研究の応用
1-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}naphthalen-2-yl 4-chlorobenzoate has several scientific research applications:
Medicinal Chemistry: The compound can be used as a scaffold for the development of new pharmaceuticals, particularly those targeting specific enzymes or receptors.
Materials Science:
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules, facilitating the development of new synthetic methodologies.
作用機序
The mechanism of action of 1-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}naphthalen-2-yl 4-chlorobenzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazone linkage and the naphthalene ring play crucial roles in binding to these targets, leading to the modulation of their activity. The exact pathways involved depend on the specific application and target.
類似化合物との比較
Similar compounds to 1-{(E)-[2-(phenylcarbonyl)hydrazinylidene]methyl}naphthalen-2-yl 4-chlorobenzoate include:
1-{(E)-[2-(chlorobenzoyl)hydrazinylidene]methyl}naphthalen-2-yl 4-chlorobenzoate: This compound features a chlorobenzoyl group instead of a phenylcarbonyl group, which may alter its reactivity and binding properties.
1-{(E)-[2-(methoxycarbonyl)hydrazinylidene]methyl}naphthalen-2-yl 4-chlorobenzoate: The presence of a methoxycarbonyl group can influence the compound’s solubility and chemical behavior.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
特性
分子式 |
C25H17ClN2O3 |
|---|---|
分子量 |
428.9 g/mol |
IUPAC名 |
[1-[(E)-(benzoylhydrazinylidene)methyl]naphthalen-2-yl] 4-chlorobenzoate |
InChI |
InChI=1S/C25H17ClN2O3/c26-20-13-10-19(11-14-20)25(30)31-23-15-12-17-6-4-5-9-21(17)22(23)16-27-28-24(29)18-7-2-1-3-8-18/h1-16H,(H,28,29)/b27-16+ |
InChIキー |
QYWQQZDALBRNRA-JVWAILMASA-N |
異性体SMILES |
C1=CC=C(C=C1)C(=O)N/N=C/C2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl |
正規SMILES |
C1=CC=C(C=C1)C(=O)NN=CC2=C(C=CC3=CC=CC=C32)OC(=O)C4=CC=C(C=C4)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(5E)-5-benzylidene-3-{[(3-iodophenyl)amino]methyl}-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11560015.png)
![4-[(2E)-2-(2-iodobenzylidene)hydrazinyl]-N,N-dimethyl-6-(morpholin-4-yl)-1,3,5-triazin-2-amine](/img/structure/B11560022.png)
![N-(2-{[(2E)-2-benzylidenehydrazinyl]carbonyl}phenyl)-2-methylbenzamide](/img/structure/B11560024.png)
![2-(3-chlorophenoxy)-N'-[(E)-(4-hydroxy-3,5-dimethoxyphenyl)methylidene]acetohydrazide](/img/structure/B11560029.png)
![4-bromo-2-[(E)-{[2-(3,4-dimethylphenyl)-1,3-benzoxazol-5-yl]imino}methyl]phenol](/img/structure/B11560031.png)
![N'-[(E)-{4-[(4-chlorobenzyl)oxy]phenyl}methylidene]-2-[(4-nitrobenzyl)sulfanyl]acetohydrazide](/img/structure/B11560039.png)

![4-[(Benzyloxy)carbonyl]phenyl 3,5-dinitrobenzoate](/img/structure/B11560047.png)
![2-Bromo-N-({N'-[(Z)-phenylmethylidene]hydrazinecarbonyl}methyl)benzamide](/img/structure/B11560053.png)
![4-bromo-2-[(E)-{2-[(3,4-dimethylphenoxy)acetyl]hydrazinylidene}methyl]phenyl 5-nitrofuran-2-carboxylate](/img/structure/B11560055.png)

![N'-[(E)-(2,4-dipropoxyphenyl)methylidene]-2-(4-propylphenoxy)acetohydrazide](/img/structure/B11560069.png)
![2-Ethoxy-4-[(E)-({2-[(4-methylphenyl)amino]acetamido}imino)methyl]phenyl 4-bromobenzoate](/img/structure/B11560088.png)
![3-({(E)-[17-(4-methylphenyl)-16,18-dioxo-17-azapentacyclo[6.6.5.0~2,7~.0~9,14~.0~15,19~]nonadeca-2,4,6,9,11,13-hexaen-1-yl]methylidene}amino)benzoic acid (non-preferred name)](/img/structure/B11560089.png)
